![molecular formula C27H25N3O3 B1656917 [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate CAS No. 5478-70-6](/img/structure/B1656917.png)
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both carbazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and indole intermediates, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these reactions include carbamoyl chlorides, esters, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted carbazole and indole derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Applications De Recherche Scientifique
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole derivatives: These compounds share the carbazole moiety and have similar electronic properties.
Indole derivatives: Compounds with the indole structure are known for their biological activity and are often used in medicinal chemistry.
Uniqueness
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate is unique due to the combination of carbazole and indole moieties in a single molecule. This dual structure allows it to exhibit properties and activities that are not seen in compounds containing only one of these moieties.
Propriétés
Numéro CAS |
5478-70-6 |
|---|---|
Formule moléculaire |
C27H25N3O3 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H25N3O3/c1-2-30-24-10-6-4-8-21(24)22-15-19(12-13-25(22)30)29-26(31)17-33-27(32)14-11-18-16-28-23-9-5-3-7-20(18)23/h3-10,12-13,15-16,28H,2,11,14,17H2,1H3,(H,29,31) |
Clé InChI |
MXWWPHRIHTYRTC-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C51 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


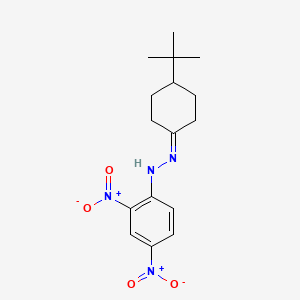
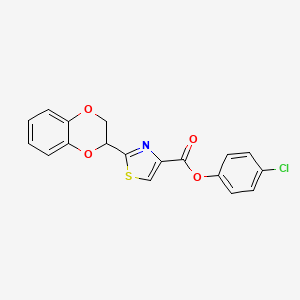
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B1656841.png)

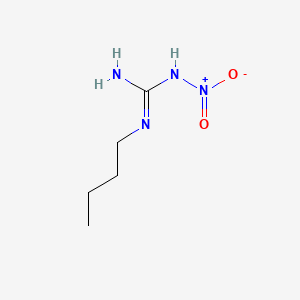
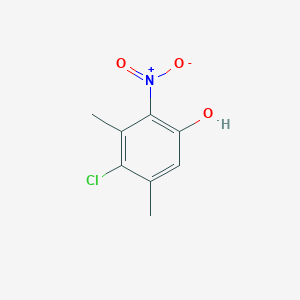
![Ethanone, 2-[(2-chlorophenyl)amino]-1-(4-nitrophenyl)-](/img/structure/B1656845.png)
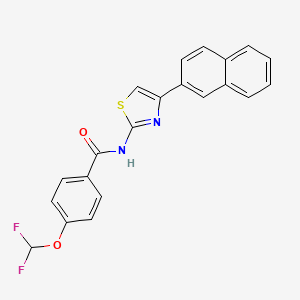
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-bromobenzoate](/img/structure/B1656848.png)
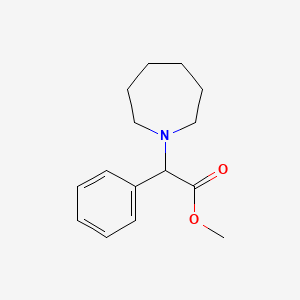
![[2-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 9,10,10-trioxothioxanthene-3-carboxylate](/img/structure/B1656851.png)
![N-benzyl-N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B1656853.png)
![3-Phenyl-N'-[(E)-(pyridin-4-yl)methylidene]propanehydrazide](/img/structure/B1656856.png)
![5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1656857.png)
